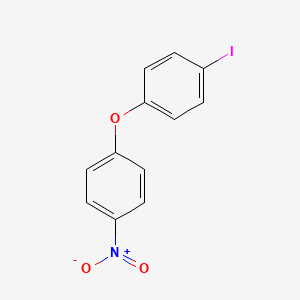

1-(4-Iodophenoxy)-4-nitrobenzene

説明

Context and Significance in Modern Organic Chemistry Research

Substituted diaryl ethers are a class of organic compounds characterized by two aryl (aromatic) rings linked by an oxygen atom, with various functional groups attached to the rings. The presence of both a halogen atom (like iodine) and a nitro group (-NO2) on the diaryl ether framework imparts unique electronic and reactive properties to the molecule. unacademy.com

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring to which it is attached, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This property is fundamental in the synthesis of complex molecules where the nitro group can be a precursor to an amino group or other functionalities. unacademy.com The halogen atom, in this case, iodine, serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the further elaboration of the molecular structure. Additionally, the carbon-iodine bond itself can participate in the formation of the diaryl ether linkage through reactions like the Ullmann condensation. organic-chemistry.org

The combination of these functionalities in a single molecule creates a platform for developing novel materials with specific optical or electronic properties, as well as for the synthesis of biologically active compounds. Diaryl ethers are found in the core structure of numerous natural products and pharmaceuticals. researchgate.net

Research Landscape and Knowledge Gaps Pertaining to 1-(4-Iodophenoxy)-4-nitrobenzene

A comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on This compound . While the synthesis and properties of its precursors, such as 1-iodo-4-nitrobenzene (B147127) and 4-iodophenol (B32979), are well-documented, and the general methodologies for the synthesis of diaryl ethers are extensively studied, the target compound itself appears to be largely uncharacterized.

This lack of specific research represents a significant knowledge gap. Key areas where information is wanting include:

Optimized Synthesis: While theoretical pathways for its synthesis can be proposed based on established methods like the Ullmann condensation or nucleophilic aromatic substitution, there are no published reports detailing an optimized and efficient synthesis of This compound .

Physicochemical and Spectroscopic Characterization: Detailed experimental data on its melting point, boiling point, solubility, and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) are not readily available in public databases.

Reactivity and Potential Applications: The reactivity of the compound, particularly how the interplay between the iodo and nitro groups on different rings influences its chemical behavior, remains unexplored. Consequently, its potential applications in materials science, as a synthetic intermediate, or in medicinal chemistry are yet to be investigated.

The synthesis of a related compound, 1-(2,6-diiodo-4-nitrophenoxy)benzene, has been reported, suggesting that the formation of iodo-substituted nitrophenyl ethers is feasible. researchgate.net However, this does not directly address the synthesis and properties of the mono-iodo-substituted isomer. This highlights a clear opportunity for further research to synthesize, characterize, and explore the potential of This compound .

Chemical and Physical Properties

Given the limited direct experimental data for This compound , the following table provides the known properties of its key precursor, 1-Iodo-4-nitrobenzene , which can serve as a reference point.

| Property | Value for 1-Iodo-4-nitrobenzene | Reference |

|---|---|---|

| Molecular Formula | C6H4INO2 | nih.govnist.gov |

| Molecular Weight | 249.01 g/mol | nih.gov |

| Appearance | Yellow powder | nih.gov |

| Melting Point | 171-173 °C | |

| Boiling Point | 288-290 °C | fishersci.ca |

| Solubility | Insoluble in water | fishersci.ca |

Related Chemical Compounds

Structure

3D Structure

特性

IUPAC Name |

1-(4-iodophenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIBZWDKOFXLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302993 | |

| Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21969-05-1 | |

| Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21969-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Approaches to Diaryl Ether Linkage Formation for 1-(4-Iodophenoxy)-4-nitrobenzene

The critical step in synthesizing this compound is the creation of the C-O bond that forms the diaryl ether. The two most prominent strategies to achieve this are nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Optimization

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when an aromatic ring is "activated" by the presence of strong electron-withdrawing groups. wikipedia.org In the synthesis of this compound, the nitro group (NO₂) plays a crucial role as a potent activator, stabilizing the negatively charged intermediate that is central to the SNAr mechanism. wikipedia.orgnih.gov

The reaction typically proceeds by the attack of a nucleophile, in this case, 4-iodophenoxide, on an aryl halide bearing a para-nitro group, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953). The electron-withdrawing nitro group delocalizes the negative charge of the intermediate, known as a Meisenheimer complex, thus lowering the activation energy for its formation. wikipedia.org

The general mechanism involves two steps:

Addition of the nucleophile: The 4-iodophenoxide anion attacks the carbon atom bearing the leaving group (halide) on the nitro-substituted ring.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the halide ion.

Optimization of SNAr reactions for this synthesis involves careful consideration of several factors:

Leaving Group: The reactivity of the aryl halide is highly dependent on the nature of the leaving group. For the rate-determining addition step, fluorine is the most effective activator due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate. Therefore, 1-fluoro-4-nitrobenzene is often the substrate of choice. youtube.com

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are preferred as they effectively solvate the cation of the phenoxide salt without solvating the nucleophilic anion, thereby enhancing its reactivity.

Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the 4-iodophenol (B32979), generating the more potent 4-iodophenoxide nucleophile.

| Aryl Halide | Nucleophile | Base | Solvent | Typical Temperature | Key Feature |

|---|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | 4-Iodophenol | K₂CO₃ | DMF | 80-120 °C | Fluorine acts as an excellent activating group for SNAr. youtube.comchegg.com |

| 1-Chloro-4-nitrobenzene | 4-Iodophenol | KOH | DMSO | 150-170 °C | Higher temperatures are needed compared to the fluoro-analogue. youtube.com |

Transition-Metal-Catalyzed C-O Coupling Reactions

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a classic and versatile alternative for diaryl ether synthesis. wikipedia.orgorganic-chemistry.org This method is particularly useful when the SNAr pathway is inefficient, for instance, if the aromatic ring lacks strong activation by electron-withdrawing groups. For the synthesis of this compound, the Ullmann reaction can be envisioned in two ways: the coupling of 4-nitrophenol (B140041) with 1,4-diiodobenzene, or the reaction of 4-iodophenol with 1-iodo-4-nitrobenzene (B147127).

Key characteristics of the Ullmann reaction include:

Catalyst: Traditionally, stoichiometric amounts of copper powder or copper(I) salts like CuI were used at very high temperatures (often exceeding 200°C). wikipedia.orgnih.gov Modern protocols have significantly improved conditions by using catalytic amounts of a copper precursor in combination with a ligand. Ligands such as phenanthroline or proline can solubilize the copper species and accelerate the catalytic cycle, allowing for lower reaction temperatures. organic-chemistry.org

Reactants: Aryl iodides are typically the most reactive coupling partners, followed by aryl bromides. wikipedia.org The reaction is tolerant of a wide range of functional groups.

Base: A base, such as potassium carbonate or cesium carbonate, is essential for the deprotonation of the phenol. mdpi.com

The reaction generally proceeds via the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | 4-Iodophenol | CuI / Ligand (e.g., Proline) | Cs₂CO₃ | DMF | 100-150 °C |

| 1,4-Diiodobenzene | 4-Nitrophenol | CuO Nanoparticles | KOH | DMSO | ~100 °C |

| Aryl Iodide | Phenol | Copper Powder | K₂CO₃ | Nitrobenzene (B124822) | >200 °C |

Strategic Introduction of Aromatic Substituents

The successful synthesis of this compound is not only dependent on the ether linkage formation but also on the efficient and regioselective introduction of the iodo and nitro groups. This can be achieved either by functionalizing a pre-formed diphenyl ether scaffold or, more commonly, by using pre-functionalized precursors in the C-O coupling step.

Regioselective Iodination of Aromatic Rings

Direct iodination of diphenyl ether is often not a preferred method due to the formation of isomeric mixtures. The phenoxy group is an ortho, para-director, leading to substitution at multiple positions. A more controlled and highly regioselective approach is the Sandmeyer reaction, which introduces an iodine atom at a specific position via a diazonium salt intermediate. stackexchange.com

To synthesize a precursor like 1-iodo-4-nitrobenzene, the process begins with 4-nitroaniline: chemicalbook.comprepchem.com

Diazotization: The primary aromatic amine (4-nitroaniline) is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid. This converts the amino group into a diazonium salt (-N₂⁺). Maintaining a low temperature (0–10 °C) is critical to prevent the decomposition of the unstable diazonium salt. stackexchange.comechemi.com

Iodide Displacement: The resulting diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group, an excellent leaving group, is displaced by the iodide ion, releasing nitrogen gas and forming the desired aryl iodide with high regioselectivity. chemicalbook.comprepchem.com

This method provides a reliable pathway to key iodinated intermediates required for the subsequent coupling reactions.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Nitro Group Reduction in 1-(4-Iodophenoxy)-4-nitrobenzene Analogs

The selective reduction of the nitro group in nitroaromatic compounds is a crucial transformation in organic synthesis, providing access to valuable aniline (B41778) derivatives. In the context of this compound and its analogs, this reduction presents a challenge of chemoselectivity, namely, reducing the nitro group without affecting the aryl iodide bond.

Catalytic Hydrogenation Pathways and Intermediate Species (e.g., to 4-iodoaniline (B139537) derivatives)

The catalytic hydrogenation of nitroarenes is generally understood to proceed through a series of intermediates. One proposed pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine (B1172632), which is then converted to the corresponding aniline. rsc.org The formation of azoxybenzenes through the condensation of nitroso and hydroxylamine intermediates is another possible route. rsc.org However, in many catalytic systems, particularly those with high activity, these intermediates are not observed as they are rapidly converted to the final amine product. rsc.org

The conversion of nitrobenzene (B124822) to p-aminophenol, a related transformation, highlights the role of intermediates and reaction conditions. This process involves the partial hydrogenation of nitrobenzene to phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement. researchgate.net

Influence of Catalyst Systems on Reaction Selectivity and Efficiency

The choice of catalyst is paramount in achieving high selectivity and efficiency in the reduction of the nitro group of compounds like this compound, where the preservation of the C-I bond is desired.

Gold Nanoparticles: Supported gold nanoparticles (AuNPs) have emerged as highly effective catalysts for the selective reduction of multifunctional aromatic nitro compounds. mdpi.com For instance, Au/TiO2 has been successfully used for the chemoselective reduction of various nitroarenes into their corresponding amines, demonstrating excellent tolerance for other reducible functional groups. mdpi.com The catalytic activity of AuNPs is influenced by factors such as particle size, with smaller nanoparticles generally exhibiting higher catalytic performance due to a larger specific surface area. nih.govnih.gov The mechanism of AuNP-catalyzed reduction involves the adsorption of the nitro compound and a hydrogen donor onto the nanoparticle surface, followed by the reduction of the nitro group. mdpi.com

Ruthenium-based Catalysts: Ruthenium-based catalysts have also been investigated for the reduction of nitroarenes. For example, a Ru-Fe/Al2O3 catalyst has been used in a continuous flow process for the hydrogenation of 1-iodo-4-nitrobenzene (B147127). researchgate.net This system demonstrated high conversion of the starting material and good selectivity towards the desired 4-iodoaniline, although some dehalogenation to aniline was also observed. researchgate.net Homogeneous ruthenium catalysts have also been studied for the reduction of nitrobenzene. acs.org

Table 1: Catalyst Systems for Nitro Group Reduction

| Catalyst System | Substrate Example | Product | Key Findings | Reference |

|---|---|---|---|---|

| Au/TiO₂-Et₃SiH | Multifunctional aromatic nitro precursors | Corresponding amines | High chemoselectivity and good functional group tolerance. | mdpi.com |

| AuNPs (from tea extract) | 4-nitrophenol (B140041) | 4-aminophenol | Eco-friendly synthesis; catalytic activity dependent on nanoparticle size. | nih.gov |

| Ru-Fe/Al₂O₃ | 1-iodo-4-nitrobenzene | 4-iodoaniline | High conversion in a continuous flow process with good selectivity. | researchgate.net |

| Au-SiO₂ | Nitroarenes | Corresponding anilines | Follows a direct reduction pathway with no significant intermediate accumulation. | rsc.org |

Reactivity Profiles of the Aryl Iodide Moiety

The aryl iodide functionality in this compound is a versatile handle for further molecular elaboration through various chemical reactions.

Exploration of Halogen Bonding Interactions and Their Impact on Chemical Reactivity

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a Lewis base. nih.govacs.org The strength of this interaction increases with the positive electrostatic potential on the halogen's σ-hole, which can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov In the case of this compound, the electron-withdrawing nitro group would be expected to increase the σ-hole potential on the iodine atom, making it a more effective halogen bond donor. These interactions can influence the reactivity of the aryl iodide by modulating its electronic properties and by pre-organizing molecules for a reaction. nih.gov For instance, the formation of halogen bonds can lengthen the carbon-iodine bond, which can impact its reactivity in subsequent transformations. nih.gov

Investigation of Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.ukyonedalabs.com It is widely used to form biaryl linkages. wikipedia.org The general reactivity order for the halide is I > Br > Cl > F. fishersci.co.uk Therefore, the iodo group in this compound would be expected to be highly reactive under Suzuki-Miyaura conditions. Recent advancements have even shown that nitroarenes themselves can act as electrophilic coupling partners in Suzuki-Miyaura reactions, proceeding through the oxidative addition of the Ar-NO2 bond to the palladium catalyst. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org The aryl iodide of this compound is a suitable electrophile for this transformation. wikipedia.org The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org An efficient palladium-catalyzed Sonogashira cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene (B144264) has been reported to proceed in quantitative yield. nih.govresearchgate.net The reactivity of the halide in Sonogashira coupling also generally follows the trend I > Br > Cl. wikipedia.org

Table 2: Cross-Coupling Reactions of the Aryl Iodide Moiety

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst and base | Biaryl | wikipedia.orgfishersci.co.ukyonedalabs.com |

| Heck | Alkene | Palladium catalyst and base | Substituted alkene | wikipedia.orglibretexts.org |

| Sonogashira | Terminal alkyne | Palladium catalyst and copper(I) co-catalyst | Arylalkyne | wikipedia.orglibretexts.orgnih.govresearchgate.net |

Electrophilic Aromatic Substitution Reactivity and Directing Effects of Substituted Benzene (B151609) Rings

The two benzene rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents.

The benzene ring bearing the nitro group is strongly deactivated towards EAS. The nitro group is a powerful electron-withdrawing group, both inductively and through resonance, which significantly reduces the electron density of the aromatic ring. quora.comyoutube.com This deactivation makes the ring much less reactive than benzene itself towards electrophiles. quora.com The nitro group is a meta-director, meaning that incoming electrophiles will preferentially attack the positions meta to the nitro group. youtube.comcognitoedu.org

The other benzene ring is substituted with an iodine atom and a phenoxy group. The iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is also an ortho, para-director because the lone pairs on the iodine can be donated into the ring through resonance (+R effect) to stabilize the intermediate carbocation formed during the attack of an electrophile at the ortho and para positions. byjus.com The phenoxy group is an activating group and an ortho, para-director. The oxygen atom can donate its lone pair electrons into the benzene ring via resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. quora.com

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be expected to substitute onto the phenoxy- and iodo-substituted ring, primarily at the positions ortho and para to the activating phenoxy group.

Advanced Structural Elucidation and Molecular Architecture

Crystallographic Analysis of 1-(4-Iodophenoxy)-4-nitrobenzene and its Structural Analogs

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. For diaryl ether systems, it provides exact values for bond lengths, bond angles, and the crucial torsion angles that define the molecular shape.

Table 1: Representative Crystallographic Data for Structural Analogs This table presents data from known structures to infer the likely parameters for this compound.

| Compound Name | C-O-C Angle (°) | Phenyl Ring Dihedral Angle (°) | Space Group |

| 4-Nitrophenyl phenyl ether | ~120 | Variable | P2₁/n |

| Bis(4-nitrophenyl) ether | 124.5 | 75.8 | P2₁/c |

| 1-Decyloxy-4-nitrobenzene researchgate.net | N/A | 48.15 | P-1 |

Data for 4-nitrophenyl phenyl ether and bis(4-nitrophenyl) ether are derived from their respective entries in the Cambridge Crystallographic Data Centre (CCDC).

While intermolecular interactions often dominate crystal packing, intramolecular noncovalent forces are crucial in defining the conformation of a single molecule. In this compound, a potential, albeit weak, intramolecular interaction could exist between the iodine atom and the ether oxygen (I···O). However, due to the para-substitution pattern, this interaction would be sterically impossible. Instead, the dominant intramolecular forces are standard electronic and steric effects. The electron-withdrawing nitro group influences the electronic properties of its attached phenyl ring, while the bulky iodine atom exerts steric effects on its ring. These factors collectively stabilize the twisted conformation of the diaryl ether backbone.

Supramolecular Organization and Intermolecular Interactions in Condensed Phases

The true complexity and elegance of this compound's structure are revealed in its supramolecular assembly. The combination of a strong halogen bond donor (C-I) and multiple hydrogen bond acceptors (-NO₂, ether -O-) allows for the formation of highly organized, multidimensional networks.

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom. stenutz.eu The iodine atom in this compound is an excellent halogen bond donor, particularly when attached to an electron-withdrawing aromatic ring.

In the solid state, the most prominent halogen bond is expected to be the I···O interaction between the iodine atom of one molecule and an oxygen atom of the nitro group of a neighboring molecule. nih.gov This type of iodo-nitro interaction is a robust and well-documented synthon in crystal engineering. nih.gov Studies on isomeric compounds containing both iodo and nitro functionalities have shown that these interactions are a primary force in directing crystal packing, often leading to the formation of infinite chains or sheets. nih.gov For example, in the crystal structure of the 4-nitro isomer of (E,E)-1-(2-iodophenyl)-4-(nitrophenyl)-2,3-diaza-1,3-butadiene, molecules are linked into sheets specifically by a two-center iodo-nitro interaction. nih.gov This directional interaction provides a powerful tool for designing and controlling the architecture of solid-state materials. aablocks.com

While strong halogen bonds may direct the primary assembly, a network of weaker interactions provides additional stabilization, leading to a densely packed and stable crystal lattice.

C-H···O Interactions: The aromatic C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group and the ether linkage. These C-H···O hydrogen bonds are ubiquitous in crystals of nitro-aromatic compounds and work in concert with other interactions to build three-dimensional networks. In the crystal structure of 1-decyloxy-4-nitrobenzene, weak C-H···O hydrogen bonds link the molecules into a two-dimensional network. researchgate.net

Table 2: Common Intermolecular Interactions in Iodo-Nitro Aromatic Compounds

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Halogen Bond nih.gov | C-I | O (nitro) | 2.9 - 3.4 | Formation of chains/sheets |

| Hydrogen Bond researchgate.net | C-H (aromatic) | O (nitro/ether) | 2.5 - 2.8 (H···O) | 3D network stabilization |

| π-π Stacking researchgate.netnih.gov | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | Layered assembly |

Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Dynamics (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-(4-Iodophenoxy)-4-nitrobenzene, both ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings. The protons on the nitro-substituted ring and the iodo-substituted ring would appear in different chemical shift regions due to the differing electronic effects of the nitro (-NO₂) and iodo (-I) groups. The electron-withdrawing nitro group would cause the protons on its ring, particularly those ortho and para to it, to be deshielded and appear at a higher chemical shift (downfield). The iodine atom, being less electronegative, would have a smaller deshielding effect. The coupling patterns (e.g., doublets, triplets, or more complex multiplets) would reveal the connectivity of the protons on each ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached substituents. The carbon attached to the nitro group and the carbon attached to the iodine atom would be readily identifiable. The ether linkage (-O-) would also influence the chemical shifts of the ipso-carbons on both rings.

A representative data table for the expected NMR signals would be structured as follows:

| ¹H NMR (Typical Solvent, e.g., CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| Expected downfield signals | e.g., d (doublet) |

| Expected upfield signals | e.g., d (doublet) |

| ¹³C NMR (Typical Solvent, e.g., CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| Expected downfield signals | Carbons of the nitro-phenyl ring, including ipso-carbon |

| Expected signals | Carbons of the iodo-phenyl ring, including ipso-carbon |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the nitro group. Specifically, strong asymmetric and symmetric stretching vibrations for the N-O bonds would appear in the regions of approximately 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C ether linkage would exhibit stretching vibrations, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H and C=C stretching vibrations would also be present, as would a C-I stretching vibration at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the nitro group stretches are also Raman active, the technique is often particularly sensitive to the vibrations of the aromatic rings and the C-I bond, which may be weak in the IR spectrum.

A summary of expected vibrational bands would be presented in a table like this:

| Vibrational Spectroscopy Data | |

| Frequency (cm⁻¹) | Assignment |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~1250 | Asymmetric C-O-C stretch |

| ~1050 | Symmetric C-O-C stretch |

| Lower frequency region | C-I stretch |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The chromophores in this compound, primarily the nitrophenyl group, would dominate its UV-Vis spectrum.

The spectrum would likely exhibit absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the nitro group. The presence of the ether oxygen and the iodine atom would act as auxochromes, potentially causing a shift in the wavelength of maximum absorption (λ_max) compared to unsubstituted nitrobenzene (B124822). The conjugation across the ether linkage could also influence the electronic transitions.

A data table summarizing the UV-Vis absorption data would look as follows:

| UV-Vis Absorption Data (in a specified solvent) | |

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Expected value | Expected value |

| Expected value | Expected value |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and reactivity indices.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Energetic Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of organic molecules. By approximating the electron density, DFT methods can efficiently calculate the energetics of various reaction pathways, identify transition states, and elucidate reaction mechanisms. While specific DFT studies on the reaction mechanisms of 1-(4-Iodophenoxy)-4-nitrobenzene are not prevalent in the surveyed literature, the principles of DFT are widely applied to understand the reactions of related nitroaromatic compounds.

Similarly, DFT has been used to investigate the cis-dihydroxylation of nitrobenzene (B124822), a key step in its biodegradation. nih.gov These studies reveal the intricate details of the reaction mechanism, including the role of the catalyst and the nature of the intermediates. nih.gov The activation energy for such a process, for example in the gas phase for nitrobenzene, has been calculated at the B3LYP/LACV3P**//B3LYP/LACVP level to be in the range of 33.2 to 38.7 kcal/mol depending on the model used. nih.gov Such approaches could be extended to this compound to predict its environmental fate and potential for bioremediation.

Molecular Electron Density Theory (MEDT) for Understanding Electronic Rearrangements

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density. A study on the nitration of nitrobenzene with the nitronium ion using MEDT at the B3LYP/6-311G(d,p) level of theory provides valuable insights into the electronic rearrangements during electrophilic aromatic substitution. researchgate.net This reaction proceeds through a two-step mechanism involving the formation of a tetrahedral cation intermediate, with the initial electrophilic attack being the rate-determining step. researchgate.net

The study calculated the activation energies for the attack of the nitronium ion at the ortho, meta, and para positions of nitrobenzene. The results indicated that the meta position is the most favored, which is in agreement with experimental observations. researchgate.net The activation energies for the formation of the cation intermediates were found to be endothermic. researchgate.net A conceptual DFT analysis within the MEDT framework can also be used to predict the most favorable electrophilic/nucleophilic interactions. researchgate.net

While this study focuses on nitrobenzene, the principles of MEDT are directly applicable to this compound. An MEDT analysis could predict how the electron-donating iodophenoxy group influences the regioselectivity of electrophilic aromatic substitution on the nitro-substituted ring, providing a detailed picture of the electronic fluxes during the reaction.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting and interpreting various spectroscopic parameters, which is crucial for the structural characterization of molecules. For this compound, theoretical calculations can provide valuable data to aid in the analysis of experimental spectra such as infrared (IR), Raman, and nuclear magnetic resonance (NMR).

DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets, can accurately predict vibrational frequencies. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions. This approach has been successfully applied to related halogenated nitrobenzenes.

Similarly, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts provide a theoretical basis for assigning the signals in the experimental NMR spectrum to specific nuclei in the this compound molecule. PubChem lists several computed properties for 1-iodo-4-nitrobenzene (B147127), a closely related compound, including its molecular weight and XLogP3 value. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing insights into conformational flexibility and intermolecular interactions.

For a molecule like this compound, which has a flexible ether linkage, MD simulations can be used to explore its conformational landscape. These simulations can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. Accelerated MD techniques can be particularly useful for enhancing the sampling of conformational space and observing rare events like ring flips on accessible timescales. nih.gov

Furthermore, MD simulations can be used to study the intermolecular dynamics of this compound in different environments, such as in solution or in the solid state. These simulations can reveal how the molecule interacts with solvent molecules or with other molecules in a crystal lattice, providing insights into solvation effects and packing forces. nih.gov

Theoretical Characterization of Halogen Bonding and its Energetics

The presence of an iodine atom in this compound makes it a potential halogen bond donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com Theoretical calculations are essential for characterizing and quantifying the strength of these interactions.

Theoretical studies on halobenzene dimers have provided a detailed understanding of the different types of halogen···halogen interactions (Types I-IV) and their energetics. nih.gov These studies, often employing high-level ab initio methods like Møller-Plesset perturbation theory (MP2), have shown that the strength of the halogen bond depends on the size and polarizability of the halogen atom, with iodine typically forming the strongest halogen bonds. nih.gov

Symmetry-adapted perturbation theory (SAPT) can be used to decompose the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. For halogen-bonded systems, dispersion forces are often found to be the predominant stabilizing component. nih.gov The binding energies for different types of halogen···halogen interactions in iodobenzene (B50100) dimers have been calculated, providing a quantitative measure of their strength. nih.gov For example, the binding energy for a type II C₆H₅I⋯IC₆H₅ homodimer is significant, highlighting the importance of this interaction in crystal engineering and materials science. nih.gov

Chemical Derivatization and Analogs with Research Significance

Design and Synthesis of Novel 1-(4-Iodophenoxy)-4-nitrobenzene Derivatives with Modified Substitution Patterns

The synthesis of this compound itself is typically achieved via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of 4-iodophenol (B32979) with an activated aryl halide like 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene. wikipedia.org By selecting different substituted phenols and activated aryl halides, a wide array of derivatives with modified substitution patterns on either ring can be systematically prepared.

A primary route for creating derivatives from the parent compound involves the chemical transformation of the nitro group. The reduction of the nitro group is a key reaction that dramatically alters the electronic properties and reactivity of the molecule. masterorganicchemistry.com

Reduction of the Nitro Group: The nitro group (–NO₂) is strongly electron-withdrawing, but it can be readily reduced to a primary amino group (–NH₂), which is strongly electron-donating and nucleophilic. This transformation converts this compound into 4-(4-iodophenoxy)aniline. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common method. commonorganicchemistry.com However, care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation (loss of iodine). Raney nickel is often preferred over Pd/C when the substrate contains aryl halides to avoid this side reaction. commonorganicchemistry.com

Metal/Acid Reduction: A classic and effective method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.comchemguide.co.uk The reaction first produces the phenylammonium ion, which is then neutralized with a base (e.g., NaOH) to yield the final amine. chemguide.co.uk Tin(II) chloride (SnCl₂) offers a milder alternative that is often used when other reducible groups are present. commonorganicchemistry.com

The resulting amine, 4-(4-iodophenoxy)aniline, is a versatile intermediate. The amino group can undergo a wide range of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt (–N₂⁺), which can then be replaced by various other substituents (e.g., –OH, –CN, –F, –Br) via Sandmeyer or related reactions.

These derivatization strategies allow for the introduction of new functional groups and the extension of the molecular framework, enabling the synthesis of a library of novel compounds for further investigation.

Structure-Reactivity Relationships in Related Nitro- and Iodo-Substituted Aromatic Ethers

The reactivity of this compound is dictated by the electronic effects of its substituents and the ether linkage. The molecule contains two different aromatic rings with distinct reactivity profiles. youtube.com

Ring A (4-Nitrophenyl Ring):

Nitro Group (–NO₂): This group is strongly electron-withdrawing (deactivating) through both inductive and resonance effects. It makes the aromatic ring electron-deficient. stackexchange.com

Ether Oxygen (–OAr): The ether linkage is an activating group, directing electrophiles to the ortho and para positions. However, its influence on the nitrated ring is overshadowed by the powerful deactivating effect of the nitro group.

Reactivity: This ring is highly deactivated towards electrophilic aromatic substitution (EAS). Any further substitution, which would be difficult, would be directed to the positions meta to the nitro group (and ortho to the ether linkage). Conversely, the strong electron-withdrawing nature of the nitro group makes this ring highly activated for nucleophilic aromatic substitution (SNAr) . youtube.com A suitable nucleophile can potentially displace a leaving group (if one were present) at the ortho or para positions relative to the nitro group.

Ring B (4-Iodophenyl Ring):

Iodine (–I): Halogens are deactivating via their inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. researchgate.net

Ether Oxygen (–O–): The ether linkage is attached to this ring, and its activating, ortho-, para-directing effect will influence the reactivity of this ring.

Reactivity: This ring is more susceptible to electrophilic aromatic substitution than the nitrated ring. The ether linkage is a powerful activating group and will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The iodine atom also directs ortho and para, but its deactivating nature makes the positions ortho to the ether linkage the most likely sites of electrophilic attack.

Acid-catalyzed cleavage of the ether bond is a potential reaction for diaryl ethers, though it typically requires harsh conditions with strong acids like HBr or HI. youtube.com

Exploration of Analogs Incorporating Related Aromatic Scaffolds (e.g., Thiourea (B124793), Thiadiazole, Benzimidazole (B57391) derivatives with iodophenyl/nitro functionalities)

The core diaryl ether structure of this compound can be replaced by other scaffolds to create structural analogs. Benzimidazole, thiadiazole, and thiourea moieties are of particular interest in medicinal chemistry as they are considered privileged structures and bioisosteres for various functional groups. commonorganicchemistry.comscispace.comlibretexts.org

Benzimidazole Derivatives: The benzimidazole scaffold is a key component in many pharmacologically active molecules. commonorganicchemistry.com Analogs can be synthesized where a benzimidazole ring system connects a nitrophenyl or iodophenyl group. For example, 5-nitro-1H-benzimidazole derivatives can be synthesized by condensing 4-nitro-1,2-phenylenediamine with various substituted aldehydes. wikipedia.orglibretexts.org These compounds have been investigated for a range of biological activities. masterorganicchemistry.comwikipedia.org

| Compound Structure | Derivative Class | Reported Research Focus/Activity | Reference |

|---|---|---|---|

| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | 5-Nitro Benzimidazole | High affinity for angiotensin II type 1 receptor (IC₅₀ = 1.03 nM), demonstrating potential as an antihypertensive agent. | masterorganicchemistry.comwikipedia.org |

| Various 2-phenyl substituted 5-nitro benzimidazoles | 5-Nitro Benzimidazole | Evaluated for vasorelaxant activity, with several compounds showing good potency (EC₅₀ < 30 µM). | wikipedia.org |

Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle known for a wide spectrum of biological activities, including anticancer and antimicrobial properties. chemguide.co.ukscispace.comnowgonggirlscollege.co.in Syntheses often involve the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their equivalents. organic-chemistry.org Analogs featuring a nitrophenyl or nitro-heterocyclic moiety attached to a 1,3,4-thiadiazole ring have been a focus of research. youtube.com

| Compound Structure | Derivative Class | Reported Research Focus/Activity | Reference |

|---|---|---|---|

| 2-Ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Nitro-thienyl Thiadiazole | Potent inhibitory activity against Helicobacter pylori. | chemguide.co.uk |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 2-Amino-1,3,4-thiadiazole | Demonstrated significant anti-proliferative effects against LoVo (IC₅₀ = 2.44 µM) and MCF-7 (IC₅₀ = 23.29 µM) cancer cell lines. | organic-chemistry.org |

Thiourea Derivatives: Thiourea derivatives are versatile intermediates and have been explored for numerous biological applications, including anticancer activity. They are typically synthesized by the reaction of an amine with an isothiocyanate. libretexts.org The synthesis of thioureas bearing a nitrophenyl group allows for the exploration of structure-activity relationships related to the core compound.

| Compound Structure | Derivative Class | Reported Research Focus/Activity | Reference |

|---|---|---|---|

| N¹,N³-disubstituted-thiosemicarbazone derived from 5-isothiocyanatobenzodioxole | Thiourea/Thiosemicarbazone | Significant cytotoxic effect against HCT116 (IC₅₀ = 1.11 µM), HepG2 (IC₅₀ = 1.74 µM), and MCF7 (IC₅₀ = 7.0 µM) cancer cell lines. | |

| Bis-thiourea derivatives from 4-nitrobenzene-1,2-diamine | Bis-thiourea | Investigated for DNA binding properties. |

Potential Applications of 1 4 Iodophenoxy 4 Nitrobenzene in Advanced Materials Research

The bifunctional nature of 1-(4-Iodophenoxy)-4-nitrobenzene, featuring a reactive iodophenyl group and a strongly electron-withdrawing nitrophenyl moiety, positions it as a valuable intermediate in the synthesis of high-performance polymers and functional organic materials. Its unique electronic and structural characteristics are of significant interest for various applications in materials science, from robust polymer architectures to sophisticated electro-optical devices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Iodophenoxy)-4-nitrobenzene with high purity and yield?

- Methodological Answer : A two-step approach is often employed. First, nucleophilic aromatic substitution (SNAr) between 4-iodophenol and 1-chloro-4-nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF) forms the ether linkage. Second, purification via column chromatography using silica gel and a hexane/ethyl acetate gradient improves yield (>75%) and purity (>98%). Optimization of reaction time (12–24 hrs) and temperature (80–100°C) is critical to minimize side products like dehalogenated byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use enclosed systems or fume hoods to prevent inhalation of dust or vapors. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Waste should be segregated in halogenated solvent containers and processed by licensed hazardous waste facilities. Emergency protocols require immediate decontamination with water and ethanol for skin contact .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm substitution patterns and aromatic proton environments (e.g., nitro and iodophenoxy groups show distinct deshielding).

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles, planarity) using SHELX programs for refinement .

Advanced Research Questions

Q. How do crystallographic studies resolve discrepancies in molecular structure predictions from spectroscopic data?

- Methodological Answer : Discrepancies between NMR-derived structures (e.g., rotational conformers) and computational models can arise due to dynamic effects. Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, centrosymmetric packing in crystalline diphenyl ethers (e.g., 1-(4-methoxyphenoxy)-4-nitrobenzene) reveals how nitro and iodophenoxy groups influence molecular dipole moments and crystal symmetry . SHELXL refinement is recommended for high-resolution data to account for thermal motion and disorder .

Q. What advanced analytical techniques detect trace impurities in this compound, and how are they quantified?

- Methodological Answer :

- HPLC-MS : Use a C18 column with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to identify impurities (e.g., residual 4-iodophenol or nitrobenzene derivatives). Calibration curves with spiked standards enable quantification at ppm levels .

- DSC/TGA : Assess thermal stability and detect decomposition byproducts during heating (e.g., exothermic peaks above 200°C indicate nitro group degradation) .

Q. What strategies mitigate competing reactions during the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity while suppressing hydrolysis of the nitro group.

- Catalysis : Add KI (10 mol%) to prevent iodide displacement by competing nucleophiles.

- Kinetic Monitoring : Use in-situ FTIR to track nitro group consumption and optimize reaction termination .

Data Contradiction Analysis

Q. How should researchers address conflicting data between computational simulations and experimental crystallographic results?

- Methodological Answer : Reconcile discrepancies by:

- Revisiting Computational Models : Apply higher-level theory (e.g., DFT with dispersion corrections) to better approximate crystal packing effects.

- Experimental Validation : Perform variable-temperature XRD to assess thermal motion contributions. For example, nitro group torsion angles in simulations may differ from XRD due to lattice constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。